Ponasterone B
CAS No.: 19338-77-3
Cat. No.: VC21067916
Molecular Formula: C27H44O6
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19338-77-3 |
|---|---|
| Molecular Formula | C27H44O6 |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | (2R,3S,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1 |
| Standard InChI Key | PJYYBCXMCWDUAZ-VNHCOKMVSA-N |
| Isomeric SMILES | CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)O |
| SMILES | CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
| Canonical SMILES | CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Relationships
The structural relationships among ponasterones can be understood by examining known compounds. For instance, Ponasterone F (C₂₇H₄₄O₅) differs from Ponasterone A (C₂₇H₄₄O₆) by lacking one hydroxyl group, specifically at the C-14 position . This type of structural modification influences the three-dimensional conformation of the molecule and consequently its biological activity. By extension, Ponasterone B likely exhibits its own unique pattern of functional groups that distinguishes it within this family of compounds.
Natural Sources and Ecological Significance
Ecological Functions
The concentrations of Ponasterone A and F found in A. gelatinosum (13.25 and 3.02 mg/kg wet animal weight, respectively) exceed levels typically associated with hormonal functions, suggesting a defensive role against potential predators, particularly molting organisms like crustaceans . Ponasterone B may similarly function as an allelochemical in producing organisms, contributing to chemical defense strategies.
Biological Activities and Mechanisms
Pharmacological Properties
Ecdysteroids generally exhibit relatively low toxicity in mammals, with reported LD₅₀ values exceeding 6 g/kg . Consistent with this pattern, Ponasterone A demonstrated no cytotoxic effects against human melanoma (A2058) and non-malignant fibroblast (MRC-5) cell lines at concentrations up to 223 μM . Similarly, it showed no activity against several human pathogenic bacterial strains including Staphylococcus aureus and Escherichia coli .
By structural analogy, Ponasterone B might be expected to exhibit a similar toxicological profile, though specific structural modifications could potentially influence its biological activities and pharmacological properties.
Analytical Characterization Methods
Isolation and Purification
The isolation of ponasterones typically involves extraction with organic solvents followed by various chromatographic techniques. For instance, Ponasterone A and F were isolated from A. gelatinosum using a process that included:
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Initial extraction with methanol:dichloromethane (1:1)
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Fractionation using reverse-phase flash chromatography
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Further purification via mass-guided semi-preparative HPLC
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Final purification steps utilizing columns with fluoro-phenyl and C₁₈ packing material
Similar approaches would likely be applicable for the isolation and purification of Ponasterone B from natural sources, with specific modifications based on its particular physicochemical properties.
Structural Elucidation
The structural characterization of ponasterones typically employs multiple spectroscopic methods. For Ponasterone A and F, these included:
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High-resolution mass spectrometry (HR-MS) to determine molecular formula
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One- and two-dimensional NMR spectroscopy (¹H, ¹³C, HMBC, HSQC, COSY, and ROESY) to elucidate structural details and stereochemistry
These analytical approaches would be equally valuable for confirming the structure of Ponasterone B, allowing determination of its specific structural features and stereochemical configuration.
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